REACTION_CXSMILES
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[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:11]#[N:12])[CH:4]=[CH:3][N:2]=1>N.[Ni].CCO>[NH2:12][CH2:11][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH:1]=[N:2][CH:3]=[CH:4]2
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Name
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|
Quantity
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0.1787 g
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Type
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reactant
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Smiles
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C1=NC=CC2=CC=CC(=C12)C#N
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
|
N
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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[Ni]
|
Name
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|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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CCO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered over celite
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Type
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WASH
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Details
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The celite was washed with 200 mL EtOH
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
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Details
|
Purification by flash chromatography (15×140 mm silica gel, linear gradient 5-8% (10% NH4HO:MeOH):CH2Cl2)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |